Humulene
Overview
Description
It is characterized by an 11-membered ring and consists of three isoprene units containing three nonconjugated carbon-carbon double bonds . Humulene is predominantly found in the essential oils of various plants, including hops (Humulus lupulus), clove, basil, and cannabis . It is known for its distinct earthy, woody aroma and contributes significantly to the fragrance profiles of these plants .
Mechanism of Action
Target of Action
Humulene, also known as alpha-humulene, is a naturally occurring monocyclic sesquiterpene . It is thought to interact with the body’s endocannabinoid system (ecs) in such a way that it can complement and even enhance their effects . It can indirectly influence the ECS by modulating receptor activity .
Mode of Action
This compound interacts with its targets primarily through its anti-inflammatory properties . It has been found to inhibit certain enzymes responsible for inflammation in the body . It also exhibits cannabimimetic properties through cannabinoid 1 and adenosine A2a receptors . Moreover, it plays a significant role in the ‘entourage effect’, working synergistically with other terpenes and cannabinoids to enhance the therapeutic effects .
Biochemical Pathways
This compound has been found to affect several biochemical pathways. It has demonstrated the production of reactive oxygen species (ROS), which contribute to this compound’s ability to kill cancer cells . It also reduces the expression levels of cytokine genes such as interleukin (IL)-1β, IL-6, tumor necrosis factor (TNF) by downregulating nuclear factor-κB (NF-κB) nuclear translocation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are still under investigation. While high concentrations of this compound alone may have some therapeutic effects, there is no evidence that its inclusion at low levels in cannabis transmits any of those potential effects to smoked or ingested cannabis .
Result of Action
This compound has shown potential in various therapeutic applications. It has demonstrated anti-inflammatory properties , and it may help with weight loss . It has also shown potential as an antioxidative agent involved in the production of reactive oxygen species (ROS) . Imbalances in ROS are implicated in disease states such as aging and diabetes . Moreover, it has shown potential in fighting some tumors .
Action Environment
Environmental factors can influence the action of this compound. Different plants have varying levels of this compound present in their essential oils due to genetic variations and environmental factors . Light conditions can contribute to increase the production of essential oil of commercial medicinal and aromatic species . The extraction methods used can also impact the concentration of this compound .
Biochemical Analysis
Biochemical Properties
Humulene plays a crucial role in biochemical reactions, particularly in the biosynthesis of other terpenes. It is synthesized from farnesyl diphosphate (FPP) through the action of sesquiterpene synthase enzymes . This compound interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its oxidation and further transformation into other bioactive compounds. These interactions are essential for the production of this compound epoxides, which contribute to the characteristic aroma of hops and other plants .
Cellular Effects
This compound exhibits several effects on different cell types and cellular processes. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in immune cells . Additionally, this compound can induce apoptosis in cancer cells, thereby reducing tumor growth . It also influences cell signaling pathways, such as the NF-κB pathway, and modulates gene expression related to inflammation and cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific receptors on the cell surface, leading to the activation or inhibition of downstream signaling pathways . For instance, this compound can inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune responses and inflammation . Additionally, this compound can modulate the expression of genes involved in oxidative stress and apoptosis, contributing to its anti-inflammatory and anticancer properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and oxygen . Over time, the degradation products of this compound may exhibit different biological activities compared to the parent compound. Long-term studies have indicated that this compound can maintain its anti-inflammatory and anticancer effects in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound has been shown to reduce inflammation and pain without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including liver damage and gastrointestinal disturbances . It is essential to determine the optimal dosage of this compound to maximize its therapeutic benefits while minimizing potential toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its biosynthesis and degradation. The primary pathway for this compound synthesis involves the conversion of farnesyl diphosphate (FPP) to this compound through the action of sesquiterpene synthase enzymes . Additionally, this compound can be further metabolized by cytochrome P450 enzymes to produce various oxidized derivatives, such as this compound epoxides . These metabolic transformations are crucial for the biological activity and stability of this compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and accumulate in lipid-rich compartments . This compound may also interact with specific transporters and binding proteins that facilitate its movement within cells . The distribution of this compound within tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. It is primarily localized in the endoplasmic reticulum and lipid droplets, where it participates in the biosynthesis of other terpenes . The targeting of this compound to specific subcellular compartments is mediated by post-translational modifications and targeting signals . These localization mechanisms ensure that this compound is available at the sites where it exerts its biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Humulene is derived from farnesyl diphosphate (FPP) through the catalytic action of sesquiterpene synthesis enzymes . Other synthetic methods include the closure of carbon-carbon bonds in macrocycles and titanium-catalyzed carbonyl coupling reactions .
Industrial Production Methods: Industrial production of this compound can be achieved through plant extraction, chemical synthesis, and biotechnological processes. Recent advancements in synthetic biology have enabled the heterologous production of this compound in microorganisms such as Yarrowia lipolytica and Candida tropicalis . These methods involve metabolic engineering to overexpress the entire this compound synthesis pathway and optimize fermentation conditions to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: Humulene undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is ozonolysis, where this compound reacts with ozone to form ozonides . These ozonides can further undergo ring-opening reactions to produce sesquiterpene Criegee intermediates .
Common Reagents and Conditions:
Oxidation: Ozone is commonly used as a reagent for the oxidation of this compound.
Reduction: Hydrogenation can be employed to reduce the double bonds in this compound.
Substitution: Halogenation reactions can introduce halogen atoms into the this compound structure.
Major Products:
Ozonolysis: Produces ozonides and Criegee intermediates.
Hydrogenation: Results in the formation of fully saturated sesquiterpenes.
Halogenation: Yields halogenated derivatives of this compound.
Scientific Research Applications
Humulene has a wide range of scientific research applications across various fields:
Chemistry:
Biology:
Medicine:
- Exhibits anti-inflammatory, antimicrobial, and antitumor activities .
- Potential applications in treating chronic inflammatory conditions and cancer .
Industry:
Comparison with Similar Compounds
- Beta-caryophyllene
- Isocaryophyllene
- Farnesene
- Bisabolene
Properties
CAS No. |
6753-98-6 |
---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1E,8E)-2,6,6,9-tetramethylcycloundeca-1,4,8-triene |
InChI |
InChI=1S/C15H24/c1-13-7-5-8-14(2)10-12-15(3,4)11-6-9-13/h6-7,10-11H,5,8-9,12H2,1-4H3/b11-6?,13-7+,14-10+ |
InChI Key |
FAMPSKZZVDUYOS-YRWGZVKJSA-N |
Isomeric SMILES |
C/C/1=C\CC(C=CC/C(=C/CC1)/C)(C)C |
SMILES |
CC1=CCC(C=CCC(=CCC1)C)(C)C |
Canonical SMILES |
CC1=CCC(C=CCC(=CCC1)C)(C)C |
boiling_point |
99.00 to 100.00 °C. @ 3.00 mm Hg |
melting_point |
< 25 °C |
6753-98-6 | |
physical_description |
Solid |
Pictograms |
Irritant; Health Hazard |
Synonyms |
alpha-caryophyllene alpha-humulene humulene |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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